3-Fluoro-4-(fluorosulfonyl)benzoic acid

Physicochemical profiling Bioisostere design Amide coupling efficiency

Researchers requiring a bifunctional SuFEx probe scaffold often struggle with analogs lacking spectroscopic handles or orthogonal conjugation sites, leading to synthetic bottlenecks. 3-Fluoro-4-(fluorosulfonyl)benzoic acid (CAS 1936674-88-2) resolves this with a trifunctional design: - The -SO₂F warhead enables irreversible covalent targeting of active-site nucleophiles (Tyr, Lys, Ser) via SuFEx click chemistry. - The -COOH group provides a standard amide coupling vector for biotin or fluorophore attachment without protecting group manipulation. - The 3-fluoro substituent serves as an intrinsic ¹⁹F NMR reporter, eliminating fluorophore-induced binding artifacts and enabling label-free fragment screening. This scaffold reduces synthetic steps and ensures reproducible SAR.

Molecular Formula C7H4F2O4S
Molecular Weight 222.16
CAS No. 1936674-88-2
Cat. No. B2987697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-(fluorosulfonyl)benzoic acid
CAS1936674-88-2
Molecular FormulaC7H4F2O4S
Molecular Weight222.16
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)F)S(=O)(=O)F
InChIInChI=1S/C7H4F2O4S/c8-5-3-4(7(10)11)1-2-6(5)14(9,12)13/h1-3H,(H,10,11)
InChIKeyPSZRVDQRZALPHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-4-(fluorosulfonyl)benzoic Acid: SuFEx-Reactive Covalent Probe Scaffold


3-Fluoro-4-(fluorosulfonyl)benzoic acid (CAS 1936674-88-2) is a bifunctional aromatic scaffold belonging to the aryl sulfonyl fluoride class. It features a carboxylic acid (-COOH) at the 1-position, a fluorosulfonyl (-SO₂F) warhead at the 4-position, and an electron-withdrawing fluorine substituent at the 3-position (C₇H₄F₂O₄S, MW 222.17) . The -SO₂F group serves as a SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry hub, enabling stable covalent conjugation to lysine, tyrosine, serine, and histidine residues under physiological conditions, while the carboxylic acid provides an orthogonal handle for amide coupling or bioconjugation [1]. The 3-fluoro substituent modulates ring electronics, differentiating this scaffold from non-fluorinated or regioisomeric analogs in both physicochemical profile and reactivity .

SuFEx covalent warhead for residue targeting
Carboxylic acid conjugation handle
3-Fluoro 19F NMR reporter group

Why Analogs Cannot Replace 3-Fluoro-4-(fluorosulfonyl)benzoic Acid


Aryl sulfonyl fluorides appear superficially interchangeable as SuFEx hubs, but substitution pattern and ring electronics dictate reaction kinetics, chemoselectivity, and biological target engagement. Removing the 3-fluoro substituent (as in 4-(fluorosulfonyl)benzoic acid, CAS 455-26-5) increases the carboxylic acid pKa by ~0.34 units and reduces lipophilicity by ~0.56 logP units . Switching to a sulfonamide analog (3-fluoro-4-sulfamoylbenzoic acid, CAS 244606-37-9) eliminates the SuFEx warhead entirely, replacing covalent irreversible binding with reversible hydrogen-bond interactions . Even regioisomeric fluoro-fluorosulfonyl benzoic acids (e.g., 2-fluoro-5-(fluorosulfonyl)benzoic acid, CAS 1373233-37-4) exhibit altered steric and electronic environments around the -SO₂F group, affecting both aqueous stability and residue-level targeting . These non-trivial differences underscore why direct substitution without experimental validation risks failed conjugation, altered probe selectivity, or irreproducible SAR.

Fluorine removal alters profile Removing 3-fluoro shifts pKa and lipophilicity, affecting conjugation and permeability.
Sulfonamide lacks warhead Sulfonamide analog provides only reversible binding, eliminating covalent probe capability.
Regioisomer changes sterics Different fluoro-sulfonyl position alters electronic environment and residue targeting.

3-Fluoro-4-(fluorosulfonyl)benzoic Acid: Comparative Benchmarking


Enhanced Carboxylic Acid Acidity

The 3-fluoro substituent inductively withdraws electron density from the aromatic ring, stabilizing the carboxylate conjugate base. This lowers the predicted pKa of 3-fluoro-4-(fluorosulfonyl)benzoic acid to 2.95 ± 0.10 compared to 3.29 ± 0.10 for the non-fluorinated 4-(fluorosulfonyl)benzoic acid (CAS 455-26-5) . The 0.34-unit increase in acidity favors more complete deprotonation at physiological pH (~7.4), which can enhance aqueous solubility, improve carbodiimide-mediated amide coupling kinetics, and strengthen salt-bridge interactions with basic residues in protein binding pockets.

Carboxylic Acid Acidity
Data to verify
pKa 2.95 ± 0.10 (target) vs. 3.29 ± 0.10 (non-fluorinated); Δ = −0.34
Supports aqueous deprotonation and amide coupling kinetics.
Predicted values; experimental confirmation recommended.
Physicochemical profiling Bioisostere design Amide coupling efficiency

Increased Lipophilicity

Introduction of the 3-fluoro substituent increases the consensus logP of 3-fluoro-4-(fluorosulfonyl)benzoic acid to 1.56, compared to 2.12 (measured) or consensus ~1.0 for 4-(fluorosulfonyl)benzoic acid (CAS 455-26-5) . The precise ΔlogP depends on the computational method; the Bidepharm consensus value (1.56) vs. the ChemSrc experimental logP for the 4-isomer (2.12) yields approximately −0.56 units. This enhanced lipophilicity—attributable to the C–F bond dipole and increased polarizability—can improve passive membrane permeability while maintaining or improving aqueous solubility due to the lower pKa, a combination particularly valuable for intracellular target engagement.

Lipophilicity
Data to verify
Consensus logP 1.56 (target) vs. 2.12 (comparator experimental); shift ≈ −0.56
Balanced profile may support membrane permeability and solubility.
Cross-study values; method-dependent differences exist.
Lipophilic efficiency Membrane permeability CNS drug design

Covalent Warhead vs. Reversible Sulfonamide

3-Fluoro-4-(fluorosulfonyl)benzoic acid bears a sulfonyl fluoride (–SO₂F) warhead capable of forming irreversible covalent bonds with nucleophilic amino acid side chains via SuFEx chemistry. The sulfonamide analog 3-fluoro-4-sulfamoylbenzoic acid (CAS 244606-37-9, –SO₂NH₂) lacks this electrophilic warhead and acts solely as a reversible hydrogen-bond donor/acceptor . In the broader aryl sulfonyl fluoride probe literature, 4-(fluorosulfonyl)benzoic acid (4-FSB) has been shown to covalently label Tyr115 in glutathione S-transferase isozyme 4-4 with kmax = 0.082 min⁻¹ and KI = 1.95 mM, achieving stoichiometric 1:1 enzyme inactivation [1]. While direct kinetic data for the 3-fluoro-4-substituted variant are not yet published, the preserved –SO₂F warhead confers the same irreversible binding capability, a feature entirely absent in sulfonamide analogs, making the fluorosulfonyl compound the only viable choice for covalent probe and inhibitor design workflows.

Covalent Warhead Class
Class-level inference
Sulfonyl fluoride (–SO₂F): irreversible covalent; Sulfonamide (–SO₂NH₂): reversible only
Irreversible binding supports sustained target engagement in probe workflows.
Kinetic data from 4-FSB analog (GST 4-4); class-level inference.
Irreversible inhibition Target engagement SuFEX click chemistry

¹⁹F NMR Probe Capability

The 3-fluoro aromatic substituent provides a sensitive ¹⁹F NMR handle that is absent in non-fluorinated analogs such as 4-(fluorosulfonyl)benzoic acid (CAS 455-26-5, which lacks ring fluorine) or 3-(fluorosulfonyl)benzoic acid (CAS 454-95-5) . ¹⁹F NMR is exquisitely responsive to changes in local chemical environment, enabling real-time monitoring of protein–ligand binding, metabolic transformation, and intracellular localization without isotopic labeling. In analogous fluoroaryl systems, ¹⁹F chemical shift perturbations of 0.1–2.0 ppm upon target binding are routinely detectable at low micromolar concentrations [1]. The 3-fluoro substituent in the target compound thus adds an orthogonal, non-destructive analytical dimension that is unavailable in the widely used 4-FSB scaffold.

19F NMR Capability
Class-level inference
Aromatic C–F at 3-position enables label-free detection; absent in non-fluorinated analogs
Supports label-free binding and metabolism monitoring by 19F NMR.
Typical 19F shift perturbations 0.1–2.0 ppm upon binding (class-level reference).
¹⁹F NMR spectroscopy Protein-ligand binding Metabolite profiling

3-Fluoro-4-(fluorosulfonyl)benzoic Acid: Key Applications


Covalent ABPP Probe Synthesis

3-Fluoro-4-(fluorosulfonyl)benzoic acid is ideally suited as a core scaffold for activity-based probes targeting serine hydrolases, kinases, and glutathione S-transferases. The –SO₂F warhead enables irreversible, mechanism-based labeling of active-site nucleophiles (Tyr, Lys, Ser), while the –COOH handle allows facile conjugation to biotin, fluorophores, or affinity tags via standard EDC/NHS chemistry. The 3-fluoro substituent further provides a ¹⁹F NMR reporter for label-free binding quantification. This trifunctional design (warhead + conjugation handle + NMR reporter) distinguishes it from simpler probes like 4-FSB, which lack an intrinsic spectroscopic readout [1].

PROTAC and Bioconjugate Assembly

In PROTAC (PROteolysis TArgeting Chimera) design and antibody-drug conjugate (ADC) linker construction, the orthogonal reactivity of the –SO₂F group (SuFEx) and the –COOH group (amide coupling) allows sequential, chemoselective functionalization without protecting group manipulation. The 3-fluoro substituent enhances the electrophilicity of the –SO₂F group through inductive withdrawal, potentially accelerating SuFEx kinetics relative to non-fluorinated analogs, while the lower pKa of the carboxylic acid (2.95 vs. 3.29) improves aqueous-phase coupling yields [1].

¹⁹F NMR Fragment Screening

The 3-fluoro substituent makes this compound directly amenable to ¹⁹F NMR-based fragment screening and protein-observed NMR experiments. Libraries derived from this scaffold can be screened against protein targets without additional fluorophore labeling, with binding detected via ¹⁹F chemical shift perturbation or line broadening. This label-free approach reduces synthetic burden and avoids fluorophore-induced artifacts in binding measurements, a capability not available with 4-FSB or other non-fluorinated aryl sulfonyl fluorides [1].

Covalent Inhibitor Lead Optimization

The combination of a covalent sulfonyl fluoride warhead with a tunable carboxylic acid vector makes this scaffold valuable for structure-based covalent inhibitor design targeting ATP-binding or substrate-binding pockets. The electron-withdrawing 3-fluoro group fine-tunes warhead reactivity—reducing off-target labeling compared to more electron-deficient analogs while maintaining sufficient reactivity for specific active-site engagement. The validated precedent of 4-FSB as an affinity label for glutathione S-transferases (Tyr115 modification, kmax = 0.082 min⁻¹) establishes the mechanistic viability of aryl fluorosulfonyl benzoic acids as covalent modifiers in enzyme active sites [1].

Application
Selection Property
Validation Focus
Activity-Based Probe Synthesis
Trifunctional scaffold (warhead, conjugation, NMR reporter)
Target labeling efficiency and 19F NMR binding quantification
PROTAC & Bioconjugate Assembly
Orthogonal SuFEx/amide reactivity
Sequential chemoselective conjugation without protecting groups
19F NMR Fragment Screening
Intrinsic 19F NMR handle
Label-free binding assays and hit identification
Covalent Inhibitor Lead Optimization
Tunable warhead reactivity via electron-withdrawing group
Active-site covalent modification and off-target selectivity profiling
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